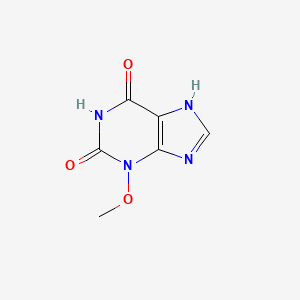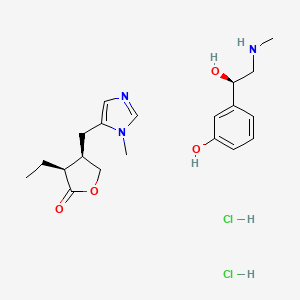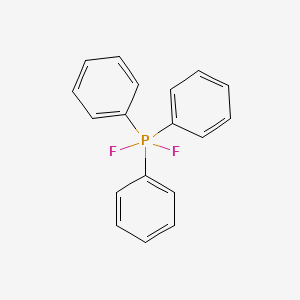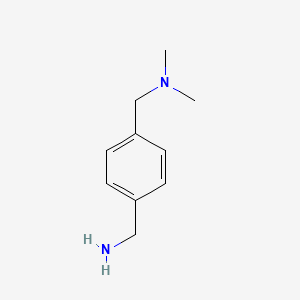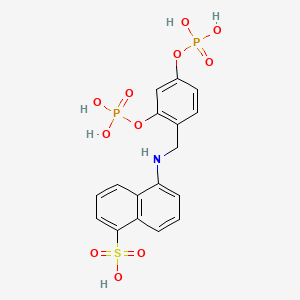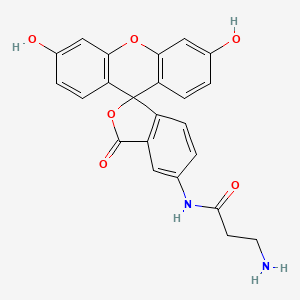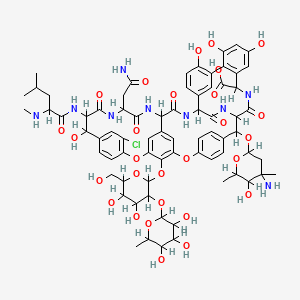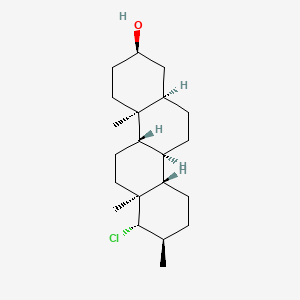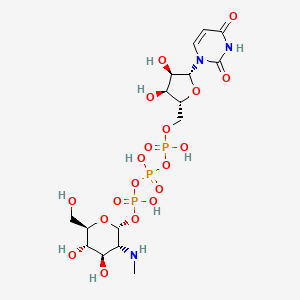
Changrolin
説明
Changrolin is a novel type of antiarrhythmic drug . It is 4-(3’,5’-bis[(N-pyrrolidinyl)methyl]-4’-hydroxyanilino)-quinazoline . It has been synthesized in 4 steps . According to experiments, changrolin exhibited significant protective and therapeutic effects against experimental arrhythmias induced by aconitine or ouabain .
Molecular Structure Analysis
The molecular formula of Changrolin is C24H29N5O . The structure includes a quinazoline group and two pyrrolidinyl groups .科学的研究の応用
Electrophysiological Effects
Changrolin, derived from the Chinese medicinal herb Dichroa febrifuga Lour, exhibits significant electrophysiological effects. Studies using the whole-cell patch-clamp technique on rat cardiomyocytes reveal that changrolin inhibits delayed rectified K(+) currents, transient outward K(+) currents, sodium currents, and calcium currents in a concentration-dependent manner. These actions contribute to its anti-arrhythmic properties, particularly through the modification of Na(+) and Ca(2+) channels and preferential blocking of the inactivated state of Na(+) channels, leading to changes in electromechanical function crucial for terminating arrhythmias (Chen et al., 2010).
Antiarrhythmic Properties
Changrolin has demonstrated protective and therapeutic effects against experimental arrhythmias induced by aconitine or ouabain in animals. It raises the electrical threshold for ventricular fibrillation, indicating its potential as an effective antiarrhythmic drug. Intravenous administration in animals shows mild tachycardia followed by bradycardia, prolongation of the P-R interval, widening of the QRS complex, gradual hypotension, and a slight weakening of cardiac functions (Liu et al., 1979).
Action Potential Modification
In isolated cat papillary muscle studies, changrolin demonstrated effects on contractility and excitability. It decreased the amplitude of contractions in a concentration-dependent manner, which was counteracted by nicotinamide and isoproterenol. Additionally, changrolin and CaCl2 combined led to intermittent or complete cessations of contractions, restored by increasing stimulation intensity (Li et al., 1984).
Blockade of hERG K+ Channels
Changrolin inhibits hERG channels (human ether-a-go-go-related gene K+ channels) in a concentration-dependent and reversible manner. It shifts the activation curve of hERG channels to more negative potentials, demonstrating a potent blocking effect, especially in the open and inactivated states of the channels (Chen et al., 2010).
Synthesis and Derivative Studies
Substantial research has been conducted on the synthesis of changrolin derivatives and their antiarrhythmic and parasympatholytic properties. Several structural derivatives have been synthesized, indicating that while the bis(pyrrolidinylmethyl)phenol pattern of changrolin is optimal, there is a wide range of heteroaryl substitutes that maintain good antiarrhythmic activity. These studies help in understanding the structure-activity relationship of changrolin and its derivatives (Stout et al., 1983).
作用機序
特性
IUPAC Name |
2,6-bis(pyrrolidin-1-ylmethyl)-4-(quinazolin-4-ylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c30-23-18(15-28-9-3-4-10-28)13-20(14-19(23)16-29-11-5-6-12-29)27-24-21-7-1-2-8-22(21)25-17-26-24/h1-2,7-8,13-14,17,30H,3-6,9-12,15-16H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFVBEOHHMMWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=NC=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222397 | |
| Record name | Changrolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72063-47-9 | |
| Record name | Changrolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72063-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Changrolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Changrolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHANGROLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCP7AVW14B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1216429.png)

